Dibromopropamidine dihydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Dibromopropamidine dihydrochloride is an antiseptic and disinfectant . It is used in eyedrops and ointment for the treatment of minor eye and eyelid infections in adults and children . In the UK, such preparations are sold under the brand names Brolene (Aventis Pharma), Golden Eye (Typharm Ltd), and Brulidine (Manx Healthcare) .

Molecular Structure Analysis

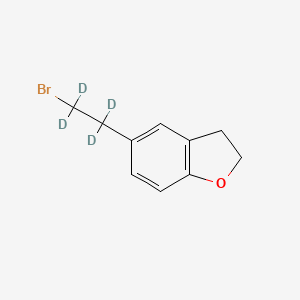

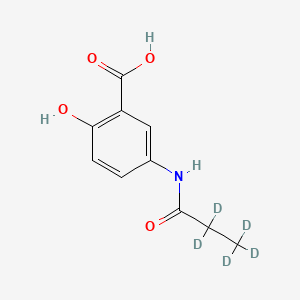

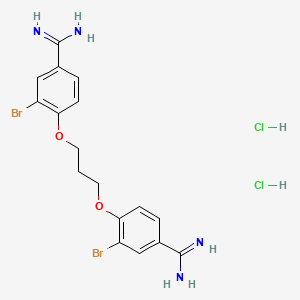

The molecular formula of Dibromopropamidine dihydrochloride is C17 H18 Br2 N4 O2 . 2 Cl H . It has a molecular weight of 543.08 .Physical And Chemical Properties Analysis

Dibromopropamidine is a white or almost white crystalline powder . It is odourless or almost odourless . Dibromopropamidine is freely soluble in water, soluble in glycerol, sparingly soluble in ethanol (96%), and practically insoluble in chloroform, in ether, in liquid paraffin and in fixed oils .Scientific Research Applications

- Dibromopropamidine dihydrochloride exhibits potent antibacterial activity. Researchers have investigated its effectiveness against Gram-positive bacteria, including Staphylococcus aureus and Streptococcus species .

- DB75 has demonstrated efficacy against protozoan parasites. It inhibits the growth of Trichomonas vaginalis , a common sexually transmitted parasite .

- Recent studies suggest that DB75 acts as a novel EGFR (Epidermal Growth Factor Receptor) inhibitor .

Antibacterial Properties

Antiprotozoal Activity

Potential Anticancer Agent

Inhibition of CDK4/6 and PI3K/AKT Pathways

Follicular Development and Hormone-Like Effects

Mechanism of Action

Target of Action

Dibromopropamidine dihydrochloride is an antiseptic and disinfectant . Some sources suggest that it may interact with the urokinase-type plasminogen activator, an enzyme .

Mode of Action

As an antiseptic and disinfectant, it is likely to work by disrupting the cell membranes of bacteria, causing their contents to leak out and leading to cell death .

Result of Action

As an antiseptic and disinfectant, Dibromopropamidine dihydrochloride is used in eyedrops and ointment for the treatment of minor eye and eyelid infections in adults and children . The result of its action is the elimination of the infectious agent, leading to the resolution of the infection .

Action Environment

The action of Dibromopropamidine dihydrochloride can be influenced by various environmental factors. For instance, its solubility can affect its efficacy and stability. Dibromopropamidine is freely soluble in water, soluble in glycerol, sparingly soluble in ethanol (96%), and practically insoluble in chloroform, in ether, in liquid paraffin and in fixed oils . These properties can influence how well the drug is absorbed and distributed in the body.

Safety and Hazards

properties

IUPAC Name |

3-bromo-4-[3-(2-bromo-4-carbamimidoylphenoxy)propoxy]benzenecarboximidamide;dihydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18Br2N4O2.2ClH/c18-12-8-10(16(20)21)2-4-14(12)24-6-1-7-25-15-5-3-11(17(22)23)9-13(15)19;;/h2-5,8-9H,1,6-7H2,(H3,20,21)(H3,22,23);2*1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULUQHVAAGGTBSD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=N)N)Br)OCCCOC2=C(C=C(C=C2)C(=N)N)Br.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20Br2Cl2N4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2049054 |

Source

|

| Record name | Dibromopropamidine dihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2049054 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

543.1 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

50357-61-4 |

Source

|

| Record name | Dibromopropamidine dihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2049054 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q & A

Q1: How does Dibromopropamidine dihydrochloride exert its anticancer effects, particularly in the context of bladder cancer?

A1: The research paper [] demonstrates that Dibromopropamidine dihydrochloride acts as an Epidermal Growth Factor Receptor (EGFR) inhibitor. [] While its mechanism of action requires further investigation, EGFR inhibitors are known to block signals crucial for cancer cell growth and proliferation. By inhibiting EGFR, Dibromopropamidine dihydrochloride may hinder the development and progression of bladder cancer cells.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(R)-2-[[(4-Methoxy-1-naphthalenyl)oxy]methyl]oxirane](/img/structure/B564641.png)